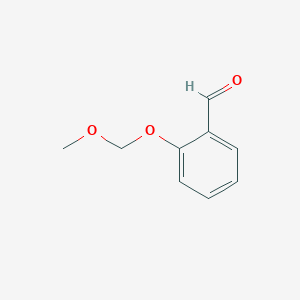

2-(Methoxymethoxy)benzaldehyde

描述

Significance of Protected Aldehydes in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.me This process often reveals the necessity of protecting certain functional groups to prevent them from undergoing undesired reactions during the forward synthesis. numberanalytics.com Aldehydes, being highly reactive electrophiles, are particularly susceptible to a variety of transformations, including oxidation, reduction, and reactions with nucleophiles.

In a multi-step synthesis, the presence of an unprotected aldehyde can interfere with reactions intended for other parts of the molecule. chemistry.coach For instance, the use of organometallic reagents like Grignard or organolithium compounds would lead to nucleophilic attack on the aldehyde carbonyl. Similarly, reducing agents intended to reduce an ester or a nitro group could also reduce the aldehyde. To circumvent these issues, the aldehyde group is temporarily converted into a less reactive form, such as an acetal (B89532). chemistry.coachtcichemicals.com This masking strategy, known as protection, ensures that the desired chemical transformations can be carried out selectively. organic-chemistry.org After the necessary steps are completed, the protecting group is removed in a deprotection step to regenerate the original aldehyde functionality. chemistry.coach

Strategic Utility of Methoxymethoxy (MOM) Protecting Group in Benzaldehyde (B42025) Derivatives

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols. tcichemicals.com It is an acetal and is introduced by reacting the hydroxyl group with a reagent like methoxymethyl chloride (MOMCl) in the presence of a base. In the context of benzaldehyde derivatives, particularly hydroxybenzaldehydes, the MOM group offers significant strategic advantages.

The MOM group is stable under a wide range of conditions, including those that are basic, nucleophilic, and reductive. tcichemicals.com This stability allows for a broad scope of chemical manipulations on other parts of the benzaldehyde molecule without affecting the protected hydroxyl group. For instance, in a molecule like 2-(methoxymethoxy)benzaldehyde, the aldehyde group can undergo various reactions, such as Wittig reactions, aldol (B89426) condensations, or reductions, while the MOM-protected phenol (B47542) remains intact.

Deprotection of the MOM group is typically achieved under mild acidic conditions, such as with hydrochloric acid in a solvent like THF or methanol (B129727). google.comthieme-connect.de This orthogonality is a key feature; the MOM group can be removed without disturbing other acid-sensitive groups that might be present in the molecule, or groups that are labile to the conditions used for removing other types of protecting groups. organic-chemistry.org For example, if a molecule contains both a MOM ether and a silyl (B83357) ether (like TBDMS), the silyl ether can often be selectively removed with a fluoride (B91410) source, leaving the MOM group untouched, and vice versa with acidic treatment. agroipm.cn

The table below summarizes the key features of the MOM protecting group for hydroxylated benzaldehydes:

| Feature | Description |

| Protection Method | Reaction of a hydroxyl group with methoxymethyl chloride (MOMCl) and a base. |

| Stability | Stable to basic, reductive, and many nucleophilic conditions. |

| Deprotection Method | Cleavage under mild acidic conditions (e.g., HCl in THF/Methanol). google.comthieme-connect.de |

| Orthogonality | Can be selectively removed in the presence of various other protecting groups like silyl ethers. |

Overview of Research Trajectories for this compound and Related Arylaldehydes

This compound and its related protected arylaldehydes are valuable intermediates in a variety of research areas within organic synthesis. Their utility stems from the ability to act as versatile building blocks for the construction of more complex molecules.

One significant area of research involves their use in the synthesis of natural products and their analogues. Many biologically active natural products contain substituted aromatic rings, and compounds like this compound serve as key starting materials or intermediates. For example, related protected hydroxybenzaldehydes are used in the synthesis of chalcones, which are precursors to flavonoids, a class of compounds with diverse biological activities. researchgate.net The protection of the hydroxyl group is crucial to prevent unwanted side reactions during the Claisen-Schmidt condensation used to form the chalcone (B49325) backbone.

Furthermore, these aldehydes are employed in the development of new synthetic methodologies. For instance, they can be used as substrates in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to highly functionalized aromatic systems. The aldehyde group can then be used for further elaboration into different functionalities. Research in this area explores the compatibility of the protected aldehyde with various catalytic systems and its application in asymmetric synthesis. acs.org

The synthesis of substituted biaryl compounds, which are common motifs in pharmaceuticals and materials science, also utilizes such protected aldehydes. The aldehyde can be converted into a handle for coupling reactions, and the protected hydroxyl group can be unmasked at a later stage to participate in further transformations or to be a key feature of the final target molecule. The strategic placement of the methoxymethoxy group on the aromatic ring influences the electronic and steric properties of the molecule, which can be exploited to control the regioselectivity and stereoselectivity of subsequent reactions. acs.org

The table below lists some research applications for protected arylaldehydes:

| Research Area | Application of Protected Arylaldehydes |

| Natural Product Synthesis | Serve as key building blocks for complex molecules like flavonoids and alkaloids. |

| Methodology Development | Used as substrates to test and develop new synthetic reactions, including asymmetric and catalytic methods. acs.org |

| Medicinal Chemistry | Employed in the synthesis of novel compounds for biological screening, such as allosteric modulators of hemoglobin. google.com |

| Materials Science | Utilized in the preparation of functionalized aromatic compounds for advanced materials. |

Structure

3D Structure

属性

IUPAC Name |

2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGQZZUZGAWLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446744 | |

| Record name | 2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-04-0 | |

| Record name | 2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxymethoxy Benzaldehyde and Analogues

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-(Methoxymethoxy)benzaldehyde primarily involve a two-stage process: the protection of a hydroxyl-substituted benzaldehyde (B42025) followed by the introduction of the formyl group, or the formylation of a pre-protected aromatic substrate.

Protection Strategies for Hydroxyl-Substituted Benzaldehydes

The synthesis of this compound often begins with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), where the phenolic hydroxyl group must be protected to prevent unwanted side reactions in subsequent steps. The methoxymethyl (MOM) ether is a widely used protecting group for this purpose due to its stability under a variety of conditions, particularly basic and nucleophilic environments, yet it can be cleaved under acidic conditions. adichemistry.comyoutube.com

The introduction of the MOM group onto a hydroxyl-substituted benzaldehyde is typically achieved using several key reagents. Chloromethyl methyl ether (MOMCl) is a common choice, employed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a stronger base such as sodium hydride (NaH). adichemistry.comwikipedia.orgwiley-vch.de Another method involves the use of dimethoxymethane (B151124) (methylal) in conjunction with a Lewis acid or a dehydrating agent like phosphorus pentoxide (P₂O₅). adichemistry.com The stability of the MOM ether is notable, generally holding between pH 4 and 12, and it is resistant to many oxidizing and reducing agents. adichemistry.comorganic-chemistry.org However, its sensitivity to acids allows for its selective removal when needed. adichemistry.comwikipedia.orgresearchgate.net

The regioselective protection of molecules with multiple hydroxyl groups, such as 3,4-dihydroxybenzaldehyde (B13553), can also be controlled, often protecting the 4-hydroxyl group selectively. researchgate.net While effective, the use of MOMCl requires caution as it is a known human carcinogen. wikipedia.org

Table 1: Reagents for MOM Protection of Hydroxyl Groups

| Reagent(s) | Base/Catalyst | Typical Conditions | Reference(s) |

| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane, Room Temp. | adichemistry.comwikipedia.org |

| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | adichemistry.comwiley-vch.de |

| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P₂O₅) | Chloroform, 25 °C | adichemistry.com |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfuric acid (TfOH) | Dichloromethane | adichemistry.com |

| Bromomethyl(methyl)ether | Sodium Hydride (NaH) | Tetrahydrofuran (THF), 0 °C | wiley-vch.de |

Introduction of the Formyl Group in MOM-Protected Aromatic Substrates

Once the phenolic group is protected, the formyl group (-CHO) can be introduced onto the aromatic ring to yield the target aldehyde. A primary strategy for the ortho-specific formylation of MOM-protected phenols is directed ortho-lithiation. uio.no This process involves treating the MOM-protected phenol (B47542) with a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N,N,-tetramethylethylenediamine (TMEDA), at low temperatures. uio.nochemicalbook.com This creates a lithium-carbon bond at the position ortho to the MOM ether group. Subsequent quenching of this lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. wiley-vch.de The final step is typically an acidic workup to yield the desired this compound. uio.nochemicalbook.com

Table 2: Key Steps in Ortho-Formylation of MOM-Protected Phenols

| Step | Reagents | Purpose | Reference(s) |

| 1. Lithiation | n-Butyllithium (n-BuLi), TMEDA | Generation of an ortho-lithiated intermediate. | uio.nochemicalbook.com |

| 2. Formylation | N,N-Dimethylformamide (DMF) | Introduction of the formyl group. | wiley-vch.deuio.no |

| 3. Workup | Acidic solution (e.g., aq. HCl) | Hydrolysis to yield the final aldehyde. | uio.nochemicalbook.com |

Advanced and Green Chemistry Synthesis Techniques

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, several advanced methodologies have been applied to the synthesis and functionalization of benzaldehydes. acs.org These techniques offer environmentally benign alternatives to conventional methods.

Microwave and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) and sonochemistry (the use of ultrasound) have emerged as powerful tools for accelerating chemical reactions. These techniques can dramatically reduce reaction times, often from hours to minutes, and improve product yields. readarticle.orglew.ro

Microwave irradiation has been successfully used in various reactions involving benzaldehydes, such as the synthesis of heterocyclic derivatives and 3-phenylpropionic acids. readarticle.orgresearchgate.netoup.commdpi.com For instance, the benzoin (B196080) condensation of benzaldehyde, a classic reaction, can be completed in just 5 minutes under microwave heating, a significant improvement over traditional heating methods. acs.org

Similarly, ultrasound-assisted synthesis provides an effective method for reactions involving substituted benzaldehydes, such as the formation of hydrazones and various heterocyclic compounds. lew.roresearchgate.netrsc.org These reactions are often carried out at room temperature, offering good to excellent yields in shorter time frames compared to conventional heating. lew.romdpi.comasianpubs.org The benefits of these energy-input technologies are summarized by their efficiency and speed.

Table 3: Examples of Microwave and Ultrasound-Assisted Reactions with Benzaldehydes

| Technique | Reaction Type | Starting Materials | Key Advantages | Reference(s) |

| Microwave | Benzoxazole Synthesis | 2-Aminophenols, Benzaldehydes | Good to excellent yields, reusable catalyst. | mdpi.com |

| Microwave | Benzoin Condensation | Benzaldehyde | 18-fold reduction in reaction time. | acs.org |

| Ultrasound | Hydrazone Synthesis | Substituted Benzaldehydes, Hydrazides | Good yields, short reaction times, no by-products. | lew.ro |

| Ultrasound | Pyrazole Synthesis | Benzaldehyde derivatives | Enhanced reaction rate, improved yields. | asianpubs.org |

| Ultrasound | Chalcone (B49325) Synthesis | Benzaldehyde derivatives, Acetyl-triazoles | KOH-promoted cross-aldol condensation. | mdpi.com |

Mechanochemical Approaches for Aldehyde Functionalization

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions in the absence or near absence of solvents. researchgate.net This approach aligns with green chemistry principles by minimizing solvent waste and often reducing energy consumption. researchgate.net

Various functionalizations of aldehydes have been achieved using mechanochemical methods. These include reductions, aldol (B89426) condensations, Wittig reactions, and the formation of oximes. doaj.orgnih.govrsc.orguniroma2.it For example, the reduction of aldehydes to their corresponding alcohols can be completed in as little as 10 minutes at room temperature by grinding the aldehyde with sodium borohydride (B1222165) under solvent-free conditions, with yields ranging from 77-95%. doaj.orguniroma2.it This demonstrates the potential of mechanochemistry as a clean and efficient alternative to traditional solution-based processes for functionalizing the aldehyde group.

Table 4: Examples of Mechanochemical Functionalization of Aldehydes

| Reaction Type | Reagents | Conditions | Key Advantages | Reference(s) |

| Reduction to Alcohol | Aldehyde, Sodium Borohydride | Solvent-free grinding, 10 min, RT | High yields (77-95%), scalable. | doaj.orguniroma2.it |

| Oxime Formation | Aldehyde, Hydroxylamine, NaOH | Solvent-free mechanochemical path | Robust, facile, suitable for various aldehydes. | rsc.org |

| Aldol Condensation | Veratraldehyde, NaOH | Vibrating ball mill, 10 min | High yields (up to 98%). | nih.gov |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium salt, K₂CO₃ | One-pot, solvent-free | Utilizes mechanochemically prepared ylide. | nih.gov |

Biocatalytic and Eco-Friendly Catalysis in Benzaldehyde Synthesis

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations, offering high selectivity under mild, aqueous conditions. uva.nlchemrxiv.org This represents a significant green alternative to conventional chemical synthesis, which often relies on harsh conditions and toxic reagents. chemrxiv.orgscielo.org.mx

Several biocatalytic routes for producing benzaldehydes and their derivatives have been developed. Whole-cell biocatalysts, such as various strains of Basidiomycota fungi, can efficiently convert substituted benzoic acids into their corresponding fragrant aldehydes. nih.gov Another approach involves the enzymatic oxidation of primary aromatic amines to aldehydes using transaminases in a continuous flow reactor, a process that is rapid and produces a benign by-product, L-alanine. unimi.it Furthermore, biomass-derived aldehydes can serve as starting materials for synthesizing more complex molecules like chiral β-amino alcohols through enzymatic cascades. rsc.org

Beyond biocatalysis, other eco-friendly methods are being explored. The oxidation of benzylic alcohols to aldehydes using gaseous nitrogen dioxide is a sustainable process where the reaction gas mixtures are converted to nitric acid, leaving no waste from the oxidizing agent. nih.gov Additionally, research into the light-induced autoxidation of aldehydes using only sunlight and oxygen from the air presents a promising path for green chemical synthesis. eurekalert.org These methods highlight a shift towards more sustainable and environmentally conscious chemical production. innoget.com

Table 5: Examples of Biocatalytic and Eco-Friendly Benzaldehyde Synthesis/Transformation

| Method | Catalyst/System | Transformation | Key Features | Reference(s) |

| Whole-Cell Biocatalysis | Basidiomycota strains | Substituted Benzoic Acids → Benzaldehydes | Good chemical selectivity, tolerance to toxicity. | nih.gov |

| Enzymatic Catalysis | Transaminase (from Halomonas elongata) | Primary Aromatic Amines → Aldehydes | Flow reactor, rapid (3-15 min), high yields (>80%). | unimi.it |

| Enzymatic Cascade | Benzaldehyde lyase, Amine transaminase | Biomass-derived Aldehydes → Chiral β-amino alcohols | One-pot, two-stage process, excellent enantioselectivity. | rsc.org |

| Green Oxidation | Gaseous Nitrogen Dioxide (NO₂) | Benzylic Alcohols → Aromatic Aldehydes | Waste-free from the oxidizing agent. | nih.gov |

| Photochemistry | Sunlight, Oxygen | Aldehydes → Peracids/Carboxylic Acids | Environmentally friendly oxidation. | eurekalert.org |

| Bioreduction | Enzymes from vegetable wastes | Benzaldehyde → Benzyl (B1604629) Alcohol | Avoids costly metal reducing agents. | scielo.org.mx |

Regioselective Synthesis of Substituted Methoxymethoxybenzaldehydes

The regioselective protection of hydroxyl groups in substituted benzaldehydes is a critical step in the multi-step synthesis of complex aromatic compounds. The ability to selectively protect one hydroxyl group over another in di- or polyhydroxybenzaldehydes allows for precise downstream functionalization. The methoxymethyl (MOM) group is a commonly employed protecting group for phenols due to its stability under various reaction conditions. The regioselectivity of MOM ether formation is often influenced by factors such as intramolecular hydrogen bonding, the acidity of the phenolic protons, and the reaction conditions employed.

In the case of 2,4-dihydroxybenzaldehyde (B120756) , the 4-hydroxyl group can be selectively protected as a MOM ether. This selectivity is largely attributed to the intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent aldehyde carbonyl group. This interaction reduces the nucleophilicity of the 2-hydroxyl group, making the 4-hydroxyl group more available for reaction with chloromethyl methyl ether (MOMCl). For instance, treatment of 2,4-dihydroxybenzaldehyde with MOMCl in the presence of potassium carbonate in acetone (B3395972) at room temperature yields 2-hydroxy-4-(methoxymethoxy)benzaldehyde (B3032034) in high yield. nih.govmdpi.com

For 3,4-dihydroxybenzaldehyde , the situation is more nuanced. The relative acidities of the two hydroxyl groups play a significant role in determining the site of protection. While attempts to use MOMCl with potassium carbonate in acetone resulted in a mixture of mono-protected isomers, more successful regioselectivity for the 4-hydroxyl group has been achieved with other protecting groups like benzyl halides. nih.govsemanticscholar.orgmdpi.com However, the synthesis of 3,4-bis(methoxymethoxy)benzaldehyde (B1279666) is readily achieved by treating 3,4-dihydroxybenzaldehyde with an excess of MOMCl and a base like diisopropylethylamine (DIPEA) or potassium carbonate.

The selective protection of 3,5-dihydroxybenzoic acid derivatives provides another interesting case. After conversion of the carboxylic acid to a benzylic alcohol, concurrent protection of the phenolic hydroxyls as MOM ethers can be achieved. acs.org In the synthesis of isoflavanones, the selective MOM protection of one hydroxyl group in a resorcinol (B1680541) derivative has been demonstrated, highlighting the utility of this strategy in natural product synthesis. rsc.org

De-protection Strategies for MOM-Ethers in Benzaldehyde Frameworks

The removal of the MOM protecting group is a critical final step in many synthetic sequences. The ideal deprotection method should be efficient, high-yielding, and selective, leaving other functional groups in the molecule intact. A variety of methods have been developed for the cleavage of MOM ethers in benzaldehyde frameworks, ranging from acidic hydrolysis to the use of Lewis acids and solid-supported catalysts.

Acid-catalyzed hydrolysis is a common method for MOM deprotection. Reagents such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in a suitable solvent like tetrahydrofuran (THF) or methanol (B129727) are often effective. mdpi.com However, the harshness of these conditions can sometimes lead to the degradation of sensitive substrates.

Milder and more selective methods often employ Lewis acids. For example, zinc bromide (ZnBr2) in the presence of a thiol like n-propanethiol (n-PrSH) has been shown to rapidly and selectively deprotect MOM ethers, even in the presence of other protecting groups. researchgate.net Another effective Lewis acid is zirconium(IV) chloride (ZrCl4), which can be used for both the protection of alcohols as MOM ethers and their subsequent deprotection. researchgate.net In some complex syntheses, harsher Lewis acids like aluminum chloride (AlCl3) have been used to remove both MOM and benzyl ethers simultaneously. nih.gov

Heterogeneous catalysts offer the advantage of easy removal from the reaction mixture. Silica-supported sodium hydrogen sulfate (B86663) (NaHSO4/SiO2) has been demonstrated as a simple and efficient reagent for the chemoselective deprotection of phenolic MOM ethers at room temperature, providing excellent yields. nih.govorganic-chemistry.org This method has been successfully applied in the synthesis of coumarin-based natural product analogues, where selective cleavage of one of two MOM groups was achieved. acs.org

The combination of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,2′-bipyridyl represents a mild and highly chemoselective method for the deprotection of MOM ethers under almost neutral conditions. This system is notable for its tolerance of acid-sensitive functional groups. rsc.org

Spectroscopic and Advanced Analytical Characterization of 2 Methoxymethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(Methoxymethoxy)benzaldehyde, providing detailed information about the hydrogen and carbon atomic environments.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the structural integrity of this compound by identifying the chemical shifts and coupling patterns of its protons. In a typical ¹H NMR spectrum, the aldehydic proton (CHO) characteristically appears as a singlet in the downfield region. The aromatic protons on the benzene (B151609) ring exhibit signals in the aromatic region, with their specific shifts and multiplicities determined by their positions relative to the aldehyde and methoxymethoxy groups. The methylene (B1212753) protons of the methoxymethoxy group (OCH₂O) typically resonate as a singlet, while the methyl protons (OCH₃) of the same group also produce a singlet.

Detailed analysis of a related compound, 2'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde, shows a singlet for the aldehydic proton at 10.06 ppm. semanticscholar.org The methylene protons of the methoxymethoxy group appear as a singlet at 5.15 ppm, and the methyl protons resonate as a singlet at 3.40 ppm. semanticscholar.org The aromatic protons show complex multiplets in the range of 7.12 to 7.93 ppm. semanticscholar.org For 4-(methoxymethoxy)benzaldehyde, the aldehydic proton is observed at 9.90 ppm, the aromatic protons as doublets at 7.84 ppm and 7.15 ppm, and the methoxymethoxy group protons as singlets at 5.26 ppm (OCH₂O) and 3.51 ppm (OCH₃). rsc.org

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde | CHO | 10.06 | s | semanticscholar.org |

| Ar-H | 7.12-7.93 | m | semanticscholar.org | |

| OCH₂O | 5.15 | s | semanticscholar.org | |

| OCH₃ | 3.40 | s | semanticscholar.org | |

| 4-(methoxymethoxy)benzaldehyde | CHO | 9.90 | s | rsc.org |

| Ar-H | 7.84, 7.15 | d, d | rsc.org | |

| OCH₂O | 5.26 | s | rsc.org | |

| OCH₃ | 3.51 | s | rsc.org |

Carbon (¹³C) NMR Analysis and Chemical Shift Correlation Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides further structural confirmation by detailing the carbon framework of this compound. The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum. The carbons of the benzene ring show signals in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the substituents. The carbon of the methylene group (OCH₂O) and the methyl group (OCH₃) of the methoxymethoxy substituent appear in the upfield region of the spectrum.

For the related compound 2'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde, the aldehydic carbon resonates at 192.22 ppm. semanticscholar.org The aromatic carbons appear in the range of 115.42 to 154.33 ppm. semanticscholar.org The methylene carbon of the methoxymethoxy group is found at 95.15 ppm, and the methyl carbon is at 56.36 ppm. semanticscholar.org In another example, 4-(methoxymethoxy)benzaldehyde, the carbonyl carbon signal is at 190.8 ppm, while the aromatic carbons are observed between 116.5 and 164.2 ppm. rsc.org The methoxymethoxy group carbons resonate at 94.4 ppm (OCH₂O) and 56.2 ppm (OCH₃). rsc.org

Table 2: ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde | C=O | 192.22 | semanticscholar.org |

| Ar-C | 115.42-154.33 | semanticscholar.org | |

| OCH₂O | 95.15 | semanticscholar.org | |

| OCH₃ | 56.36 | semanticscholar.org | |

| 4-(methoxymethoxy)benzaldehyde | C=O | 190.8 | rsc.org |

| Ar-C | 116.5-164.2 | rsc.org | |

| OCH₂O | 94.4 | rsc.org | |

| OCH₃ | 56.2 | rsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are vital for confirming the molecular weight and purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of this compound by providing a precise mass-to-charge ratio (m/z) of the molecular ion. For instance, the HRMS data for the related compound 2'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde showed a calculated m/z of 243.1016 for [C₁₅H₁₅O₃]⁺, with a found value of 243.1016, confirming its elemental composition. semanticscholar.org Similarly, for 4-(methoxymethoxy)benzaldehyde, the calculated m/z for [M+H]⁺ (C₉H₁₁O₃) was 167.0703, and the found value was 167.0708. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate the components of a mixture and identify them based on their mass spectra. In the context of this compound, GC-MS is instrumental in assessing its purity by detecting any potential impurities. The retention time from the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions, while the mass spectrum serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum, resulting from the ionization of the molecule, provides further structural information that aids in its unambiguous identification. This technique is widely used for the analysis of various benzaldehyde (B42025) derivatives. rsc.orgojp.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key analytical method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. docbrown.info The C-H stretching vibration of the aldehyde group typically appears as one or two weak bands in the range of 2700-2900 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. docbrown.info The presence of the methoxymethoxy group is indicated by C-O stretching vibrations, typically found in the fingerprint region between 1000 and 1300 cm⁻¹.

For example, the FT-IR spectrum of 2'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde shows characteristic peaks at 2962, 2906, 2823, 2733, and 1698 cm⁻¹. semanticscholar.org Another related compound, 2-benzyloxy-4,6-bis(methoxymethoxy)benzaldehyde, exhibits FT-IR peaks at 2910, 1682, 1601, 1451, 1151, 1071, and 1028 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aldehyde | C=O Stretch | 1680-1700 | docbrown.info |

| Aldehyde | C-H Stretch | 2700-2900 | docbrown.info |

| Aromatic Ring | C-H Stretch | 3000-3100 | docbrown.info |

| Aromatic Ring | C=C Stretch | 1450-1600 | docbrown.info |

| Ether (Methoxymethoxy) | C-O Stretch | 1000-1300 | rsc.org |

Reactivity and Chemical Transformations of 2 Methoxymethoxy Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a site of significant chemical activity, readily participating in a variety of addition and condensation reactions, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, prime for attack by nucleophiles. This fundamental reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic Reagents: Grignard and organolithium reagents are potent carbon-based nucleophiles that readily add to aldehydes to form alcohols. sigmaaldrich.commasterorganicchemistry.compressbooks.pub In the case of 2-(methoxymethoxy)benzaldehyde, the addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would proceed via nucleophilic attack on the carbonyl carbon. A subsequent acidic workup would protonate the resulting alkoxide to yield a secondary alcohol. youtube.comredalyc.org For instance, the reaction with methylmagnesium bromide would produce 1-(2-(methoxymethoxy)phenyl)ethanol.

A specific example of an organolithium addition involves the use of 2-(methoxymethoxy)phenyllithium, prepared from the corresponding aryl halide, which can then react with various electrophiles. mnstate.edu This highlights the utility of this class of reagents in constructing more complex molecular architectures.

| Reagent Type | General Formula | Product with this compound |

| Grignard Reagent | R-MgX | Secondary Alcohol |

| Organolithium Reagent | R-Li | Secondary Alcohol |

Condensation Reactions, Including Imine Formation

Condensation reactions of this compound involve the reaction of the aldehyde with a nucleophile, typically an amine, to form a new carbon-nitrogen double bond, with the elimination of a water molecule. researchgate.net

Imine Formation: Primary amines react with aldehydes to form imines, also known as Schiff bases. nih.gov The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. researchgate.netepfl.chCurrent time information in Bangalore, IN. The formation of an imine from this compound and a primary amine (R-NH₂) would result in a molecule with a C=N-R functional group. These reactions are often reversible. epfl.ch

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orggoogle.com The reaction of this compound with a phosphorus ylide, such as one generated from a benzyltriphenylphosphonium (B107652) salt, would yield a stilbene (B7821643) derivative. Research has shown that methoxymethoxy-substituted allylic phosphorus ylides can be used in Wittig reactions to produce conjugated dienes with high stereoselectivity. The stereochemical outcome of the Wittig reaction (E or Z alkene) is influenced by the nature of the ylide.

| Reaction | Reactant | Product |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the aldehyde group to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). More modern and milder methods utilize reagents like Oxone or can be catalyzed by species such as N-hydroxyphthalimide (NHPI) under aerobic conditions. researchgate.net The oxidation of this compound would yield 2-(methoxymethoxy)benzoic acid.

Reduction: The reduction of the aldehyde to a primary alcohol is a common transformation. This can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, while LiAlH₄ is a more powerful reducing agent. The reduction of this compound yields (2-(methoxymethoxy)phenyl)methanol. Studies have shown that various substituted benzaldehydes can be efficiently reduced to their corresponding alcohols using reagents like zinc borohydride complexes.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, CrO₃, H₂O₂, Oxone | 2-(Methoxymethoxy)benzoic acid |

| Reduction | NaBH₄, LiAlH₄ | (2-(Methoxymethoxy)phenyl)methanol |

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the electron-donating methoxymethoxy group and deactivated by the electron-withdrawing aldehyde group. The interplay of these directing effects determines the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The methoxymethoxy group (-OCH₂OCH₃) is an ortho, para-directing activator due to the lone pairs on the oxygen atoms which can be donated into the ring through resonance. The aldehyde group (-CHO) is a meta-directing deactivator due to its electron-withdrawing nature.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For this compound, the directing effects of the substituents would favor nitration at the positions ortho and para to the methoxymethoxy group and meta to the aldehyde group. Research on the nitration of the similar compound 2aA–2aC has shown that nitration can be achieved using ammonium (B1175870) nitrate (B79036) in trifluoroacetic anhydride. nih.gov

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst. For activated rings, the catalyst may not always be necessary. The bromination of compounds analogous to this compound has been successfully carried out using N-bromosuccinimide (NBS) in acetonitrile. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Substituted Benzaldehydes

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. These groups activate the ring towards attack by a nucleophile.

The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a good leaving group (such as a halide), forming a resonance-stabilized intermediate called a Meisenheimer complex. sigmaaldrich.com The subsequent departure of the leaving group restores the aromaticity of the ring.

For SNAr to occur on a derivative of this compound, the ring would need to be further substituted with potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group. For instance, a hypothetical 2-(methoxymethoxy)-4-fluoro-5-nitrobenzaldehyde would be a candidate for SNAr, where a nucleophile could displace the fluoride (B91410) ion. Studies on polyhalogenated benzaldehydes have shown that the regioselectivity of nucleophilic attack is influenced by the electronic and steric environment of the potential reaction sites. Furthermore, research on fluorine-substituted benzaldehydes has demonstrated that SNAr reactions can occur, with the ease of reaction being dependent on the other substituents present on the ring.

Reactivity Modulations by the Methoxymethoxy Group

The methoxymethoxy (MOM) group in this compound plays a critical role in modulating the compound's reactivity. Its primary function is as a protecting group for the phenolic hydroxyl group, which allows for selective reactions at other sites of the molecule, particularly the aldehyde functional group. adichemistry.comwikipedia.orgtcichemicals.com

The MOM group is an acetal (B89532), making it stable under a variety of conditions, including exposure to many oxidizing and reducing agents, as well as basic and nucleophilic environments. adichemistry.comtcichemicals.com This stability is crucial in multi-step organic syntheses. However, the MOM group is inherently sensitive to acidic conditions, a characteristic that is exploited for its removal (deprotection) to reveal the original hydroxyl group. adichemistry.comwikipedia.org

Electronic and Steric Effects:

The methoxymethoxy group influences the reactivity of the benzaldehyde (B42025) in several ways. Electronically, the oxygen atoms of the MOM group donate electron density to the aromatic ring through resonance (+M effect), which activates the ring towards electrophilic substitution. wikipedia.org This makes the ortho and para positions more nucleophilic. At the same time, the MOM group exerts steric hindrance around the ortho position, which can influence the regioselectivity of incoming reagents. In many synthetic contexts, the primary modulation is the masking of the acidic phenolic proton, which would otherwise interfere with base-catalyzed reactions or reactions involving organometallic reagents.

Reactivity of the Aldehyde Group:

With the phenolic hydroxyl group masked by the MOM ether, the aldehyde group is free to participate in its characteristic reactions. These include nucleophilic additions and condensation reactions. For instance, the aldehyde can react with carbanions or enolates in aldol-type condensations to form new carbon-carbon bonds, a fundamental transformation in organic synthesis. smolecule.commagritek.comvanderbilt.edu The MOM group remains intact during these transformations, provided the conditions are not acidic.

Table 1: Examples of Reactions at the Aldehyde Group with MOM Protection

| Reactant | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Aldol (B89426) Condensation | Reacted with 1-(2-(4-methoxyphenyl)benzofuran-3-yl)ethan-1-one | (E)-3-(2-(methoxymethoxy)phenyl)-1-(2-(4-methoxyphenyl)benzofuran-3-yl)prop-2-en-1-one | morressier.com |

| 3,5-dibromo-4-(methoxymethoxy)benzaldehyde | Aldol Condensation | 2-propanone, Barium hydroxide, MeOH, Room Temperature | 4-[3,5-Dibromo-4-(methoxymethoxy)phenyl]but-3-en-2-one | jst.go.jp |

| 4-(methoxymethoxy)benzaldehyde | Aldol Condensation | Acetone (B3395972), Potassium hydroxide | 4-(4-Methoxyphenyl)-3-buten-2-one | magritek.com |

Cleavage and Deprotection of the Methoxymethoxy Group:

A key aspect of the MOM group's role in modulating reactivity is its strategic removal. The acetal linkage is susceptible to acid-catalyzed hydrolysis, which regenerates the free hydroxyl group and releases formaldehyde (B43269) and methanol (B129727). adichemistry.com This deprotection step is often performed after the desired modifications to the aldehyde or other parts of the molecule have been completed. A variety of acidic reagents and conditions can be employed for this purpose, allowing chemists to choose a method compatible with other functional groups present in the molecule. adichemistry.commorressier.comrsc.org

Table 2: Reagents and Conditions for Deprotection of the MOM Group

| Reagent(s) | Solvent/Conditions | Substrate Example | Reference |

|---|---|---|---|

| Hydrochloric acid (HCl) | Methanol (MeOH) | Chalcone (B49325) derivative from this compound | morressier.com |

| 3 N Hydrochloric acid (HCl) | Tetrahydrofuran (B95107) (THF), 50°C | 2-methoxy-5-(methoxymethoxy)benzaldehyde | google.comgoogle.com |

| 6 M Hydrochloric acid (HCl) | Methanol (MeOH), 40°C | Di-MOM protected eurotiumide A derivatives | mdpi.com |

| Silica-supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄·SiO₂) | Dichloromethane (CH₂Cl₂), Room Temperature | A multifunctional benzaldehyde derivative | researchgate.net |

| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water, 50°C | Phenolic MOM ethers | morressier.comrsc.org |

The Role of 2 Methoxymethoxy Benzaldehyde As a Building Block in Complex Molecule Synthesis

2-(Methoxymethoxy)benzaldehyde, a derivative of benzaldehyde (B42025), serves as a versatile and crucial building block in the intricate field of organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a methoxymethoxy (MOM) protecting group on a phenolic oxygen, makes it a valuable intermediate for constructing complex molecular architectures. This strategic combination of functional groups allows for selective reactions and the introduction of specific functionalities, rendering it significant in pharmaceuticals, agrochemicals, and material science.

Computational Chemistry and Theoretical Studies on 2 Methoxymethoxy Benzaldehyde

Quantum Chemical Analysis of Conformational Preferences

The conformational flexibility of 2-(methoxymethoxy)benzaldehyde is primarily dictated by the rotation around two key single bonds: the C(aryl)-C(aldehyde) bond and the C(aryl)-O(ether) bond. Quantum chemical calculations, typically employing Density Functional Theory (DFT), are instrumental in determining the preferred spatial arrangement of the substituents and the energy barriers for interconversion between different conformers.

The orientation of the aldehyde group relative to the aromatic ring in ortho-substituted benzaldehydes is a subject of considerable interest. Generally, the planarity of the molecule is favored to maximize conjugation between the carbonyl group and the benzene (B151609) ring. However, steric hindrance from the ortho-substituent can lead to non-planar conformations. In the case of this compound, the methoxymethoxy group, while not exceedingly bulky, does exert some steric pressure.

Theoretical studies on related aromatic compounds with electron-donating and electron-withdrawing groups have shown that the rotational barriers can be influenced by stereoelectronic effects. skemman.isnih.gov For this compound, an interplay of steric repulsion between the aldehyde hydrogen and the methoxymethoxy group, and electronic effects such as hyperconjugation and dipole-dipole interactions, would govern the conformational preferences.

Table 1: Calculated Rotational Barriers for Related Substituted Benzaldehydes

| Compound | Rotational Barrier (kcal/mol) | Method of Calculation |

| Benzaldehyde (B42025) | 4.7 - 7.9 | Various ab initio and DFT |

| 2-Methylbenzaldehyde | 1.1 - 2.5 | Various ab initio and DFT |

| 2-Fluorobenzaldehyde | 4.5 - 5.5 | Various ab initio and DFT |

| 2-Chlorobenzaldehyde | 3.0 - 4.0 | Various ab initio and DFT |

Note: This table presents a range of reported values for related compounds to provide context. Specific values for this compound are not available in the cited literature.

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, theoretical investigations can shed light on the mechanisms of reactions involving both the aldehyde functionality and the aromatic ring.

A primary reaction of aldehydes is nucleophilic addition to the carbonyl carbon. The methoxymethoxy group at the ortho position is expected to influence the energetics of this process. Electronically, the oxygen atoms of the methoxymethoxy group can donate electron density to the aromatic ring via resonance, which in turn can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. libretexts.orgnumberanalytics.com Sterically, the ortho-substituent can hinder the approach of a nucleophile.

DFT studies on the nucleophilic attack on substituted benzaldehydes have shown that the activation energy is sensitive to both electronic and steric factors. wuxiapptec.comresearchgate.net For this compound, a computational study would likely reveal a delicate balance between these effects.

Another important reaction is acetal (B89532) formation, which proceeds via a hemiacetal intermediate under acidic conditions. libretexts.orgyoutube.commasterorganicchemistry.com Theoretical studies on the acetalization of other benzaldehydes have detailed the reaction pathway, including the protonation steps and the formation and breakdown of intermediates. researchgate.net A similar mechanistic pathway is expected for this compound, with the electronic nature of the methoxymethoxy group potentially influencing the stability of the carbocationic intermediates.

Table 2: Calculated Activation Energies for Nucleophilic Addition to Benzaldehyde Derivatives

| Reaction | Nucleophile | Substituent | Activation Energy (kcal/mol) |

| Hydride Addition | H⁻ | None | ~10-15 |

| Cyanide Addition | CN⁻ | None | ~5-10 |

| Grignard Addition | CH₃MgBr | None | ~15-20 |

Note: This table provides generalized, approximate activation energies for common nucleophilic additions to unsubstituted benzaldehyde to illustrate the typical energy scales involved. Specific computational data for this compound is not available in the cited literature.

Structure-Reactivity Relationship Studies

The relationship between the molecular structure of this compound and its chemical reactivity can be systematically explored using computational methods. These studies often involve calculating various molecular descriptors and correlating them with reactivity parameters.

The electronic influence of the substituents is a key determinant of reactivity. The aldehyde group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com Conversely, the methoxymethoxy group is an electron-donating group, activating the ring and directing electrophiles to the ortho and para positions. The net effect of these two opposing groups on the aromatic ring's reactivity is complex. Computational analysis of the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO) would provide a detailed picture of the electron distribution and the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational studies can probe the reactivity of the aldehyde carbonyl group. The electrophilicity index, a descriptor derived from DFT calculations, can be used to quantify the susceptibility of the carbonyl carbon to nucleophilic attack. researchgate.net Comparing the calculated electrophilicity index of this compound with that of other substituted benzaldehydes would provide a quantitative measure of its relative reactivity.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 2-(Methoxymethoxy)benzaldehyde Transformations

The transformation of this compound and its derivatives is heavily reliant on catalysis. The future in this domain lies in the discovery and optimization of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Current research points toward several promising avenues:

Transition-Metal Catalysis: The development of reactions involving C-H bond activation and cross-coupling is a major frontier. acs.org For instance, rhodium-catalyzed hydroacylation of vinyl benzaldehyde (B42025) systems presents a potential pathway for creating complex cyclic structures from derivatives of this compound. acs.org Similarly, palladium-catalyzed processes, such as the oxidative Heck cross-coupling, have been shown to be highly effective for creating C-C bonds, enabling the synthesis of diverse molecular libraries like trans-stilbenes from MOM-protected benzaldehyde precursors. uib.no Future work will likely focus on designing new ligands, including chiral phosphoramidites and N-heterocyclic carbenes (NHCs), to control enantioselectivity in these transformations.

Homogeneous Catalysis with Novel Complexes: Research into well-defined homogeneous catalysts continues to yield promising results. For example, zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have emerged as robust and durable catalysts for the reductive etherification of substituted benzaldehydes. osti.gov These catalysts operate effectively at high temperatures for extended periods without significant loss of activity, showcasing their potential for industrial applications. osti.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is advantageous for synthesizing pharmaceutical intermediates. The discovery of primary amine organocatalysts, such as those based on 1,2-diphenylethane-1,2-diamine-based sulfonamides, through high-throughput screening methods, opens up new possibilities for asymmetric reactions involving aldehyde transformations. nih.gov

Biocatalysis: The exploration of enzymes and engineered microorganisms for transformations of this compound represents a significant area of growth. Biocatalysis can offer unparalleled selectivity under mild reaction conditions, contributing to more sustainable synthetic routes.

| Catalyst System | Transformation Type | Potential Application | Reference |

| Rhodium Complexes | C-H Activation / Hydroacylation | Synthesis of chiral indanones and related heterocycles | acs.org |

| Palladium(II) Acetate / Cu(OAc)₂ | Oxidative Heck Cross-Coupling | Synthesis of substituted trans-stilbenes | uib.no |

| Zirconium/Hafnium POSS Complexes | Reductive Etherification | Conversion of aldehydes to ethers using green solvents | osti.gov |

| Primary Amine Sulfonamides | Organocatalysis (e.g., Aldol (B89426), Michael) | Asymmetric synthesis of complex molecules | nih.gov |

| [Cu(MeCN)₄]BF₄ / TEMPO | Aerobic Oxidation | Oxidation of alcohols to aldehydes | scielo.br |

Integration of Sustainable Synthesis Practices for Scalable Production

As the applications of this compound and its derivatives expand, the need for scalable and sustainable production methods becomes paramount. The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact and improve safety and efficiency.

Key areas of focus include:

Process Intensification and Scalability: Significant progress has been made in scaling up key reactions. For example, the successful scale-up of an oxidative Heck cross-coupling to a 150-gram batch demonstrates the industrial feasibility of modern catalytic methods. uib.no Similarly, protocols for decagram-scale spirocyclization reactions have been optimized, showcasing the transition from laboratory-scale discovery to larger-scale production. orgsyn.orgorgsyn.org

Atom Economy and Waste Reduction: Future syntheses will prioritize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. This includes moving away from stoichiometric reagents, particularly heavy-metal oxidants like pyridinium (B92312) chlorochromate (PCC), towards catalytic aerobic oxidation processes that use air as the terminal oxidant and generate water as the only byproduct. scielo.br

Use of Greener Solvents and Reagents: The replacement of hazardous solvents and reagents is a critical goal. Research into using "green" solvents like isopropanol, which can also act as a reagent in transfer hydrogenation reactions, is a promising direction. osti.gov Furthermore, developing alternative methods for protecting hydroxyl groups that avoid the use of toxic and carcinogenic reagents like chloromethyl methyl ether is a key objective for sustainable synthesis. scielo.br

Catalyst Recovery and Reuse: For processes employing expensive or toxic metal catalysts, the development of methods for their efficient recovery and reuse is essential for economic viability and environmental sustainability. Immobilizing homogeneous catalysts on solid supports is one strategy being explored to bridge the gap between homogeneous and heterogeneous catalysis.

Exploration of New Chemical Space through Derivatization

This compound is a gateway molecule to a vast chemical space. Its derivatization allows for the systematic exploration of new molecular scaffolds with potentially novel biological or material properties. Derivatization chemistry aims to produce diverse libraries of compounds from a common precursor, facilitating the discovery of new functions. nih.gov

Emerging strategies for expanding this chemical space include:

Multicomponent Reactions: Designing sequences where this compound or its derivatives can participate in multicomponent reactions will enable the rapid assembly of complex molecules in a single step, significantly increasing synthetic efficiency.

Classic Condensation and Cyclization Reactions: The compound remains a valuable substrate for well-established reactions to build molecular complexity. For instance, Claisen-Schmidt condensation with substituted acetophenones yields chalcone (B49325) frameworks, which can be further cyclized to form other heterocyclic systems like aurones. nih.gov

Modern Cross-Coupling and Functionalization: The aldehyde and the aromatic ring can be functionalized through a variety of modern synthetic methods. The Wittig reaction can transform the aldehyde into a vinyl group, which can then participate in further transformations such as Heck or Suzuki couplings to create extended conjugated systems like stilbenes. uib.noscielo.br

The ultimate goal is to leverage these derivatization strategies to build libraries of compounds that can be screened for a wide range of applications, from medicinal chemistry to materials science. chemrxiv.org

Advanced Spectroscopic and In Situ Monitoring Techniques

To optimize reaction conditions, elucidate mechanisms, and ensure process safety and reproducibility, advanced analytical techniques are indispensable. The shift from traditional offline analysis to real-time, in situ monitoring provides a much deeper understanding of reaction dynamics.

Future research will increasingly rely on:

Online and Flow NMR Spectroscopy: While traditional NMR in a tube is useful, it may not accurately reflect the kinetics of a stirred reaction in a flask. researchgate.net Flow NMR techniques, where the reaction mixture is circulated from the reactor through the spectrometer, allow for the operando study of complex mixtures under realistic process conditions. researchgate.net This provides accurate quantitative data on the consumption of starting materials and the formation of products and intermediates over time.

Real-Time Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for real-time monitoring of reaction pathways. This is particularly powerful for understanding the mechanisms of complex catalytic cycles and identifying transient intermediates that are invisible to other methods. nih.gov

In Situ IR and Raman Spectroscopy: Vibrational spectroscopy techniques are well-suited for in situ monitoring as they can provide real-time information on the concentration of key functional groups (like the aldehyde C=O stretch) directly within the reaction vessel without the need for sampling.

High-Throughput Analysis: To accelerate the discovery of new reactions and catalysts, high-throughput screening methods are essential. These approaches are often coupled with rapid analytical techniques, such as Ion Mobility-Mass Spectrometry (IM-MS), which can quickly assess the enantioselectivity and yield of thousands of reactions in parallel, vastly accelerating the exploration of chemical space. nih.gov

By combining these advanced monitoring techniques, researchers can gain unprecedented insight into the transformations of this compound, leading to the development of more robust, efficient, and well-understood synthetic processes.

常见问题

Q. What are the established synthetic routes for 2-(Methoxymethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling or Sonogashira coupling . For Suzuki-Miyaura, 2-bromobenzaldehyde reacts with methoxymethoxy-protected reagents in THF under palladium catalysis, yielding ~40% (brown oil) after column chromatography . Sonogashira coupling with alkynyl precursors requires inert conditions (THF, Pd/Cu catalysts) but may suffer from purification challenges due to unreacted starting materials . Key parameters include solvent choice (e.g., ethyl acetate for phase separation), temperature control (room temp. to 35°C), and protecting group stability (methoxymethoxy groups are acid-labile) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : NMR spectroscopy (¹H and ¹³C) is primary for confirming structure. Key signals include:

- Aldehyde proton: δ 10.52 ppm (s, 1H) .

- Methoxymethoxy groups: δ 4.79 (s, 2H), 4.52 (s, 2H), 3.43 ppm (s, 3H) .

X-ray crystallography (using programs like SHELXL) refines crystal structures, resolving ambiguities in regiochemistry. Ensure slow evaporation from aprotic solvents (e.g., DCM/hexane) for high-quality crystals .

Q. What are the stability and optimal storage conditions for this compound?

- Methodological Answer : The compound is stable under dry, inert conditions but sensitive to moisture and acids. Store in airtight containers at 0–6°C with desiccants. Decomposition under heat produces CO ; avoid open flames . Contradictory reports on melting points (e.g., 40°C in vs. no data in ) suggest batch-dependent purity—verify via DSC .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use nitrile gloves , fume hoods , and full-body protective clothing to prevent skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention . For spills, neutralize with dry sand and avoid drains due to undefined ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

- Methodological Answer : Discrepancies in boiling points (e.g., 276.5°C in vs. unlisted in other SDS) arise from varying purity or measurement methods. To reconcile:

- Perform GC-MS with internal standards.

- Cross-validate using dynamic vapor pressure analysis (DVP).

- Reference high-purity samples (e.g., >97% by HPLC) from peer-reviewed syntheses .

Q. What strategies improve regioselectivity and yield in derivatization reactions?

- Methodological Answer : The methoxymethoxy group directs electrophilic substitution to the ortho/para positions . For regioselective functionalization:

- Use Lewis acids (e.g., BF₃·Et₂O) to enhance aldehyde reactivity in Friedel-Crafts alkylation.

- Optimize stoichiometry (1.2–1.5 eq. reagents) to minimize side reactions.

- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) .

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

- Methodological Answer : The compound serves as a protecting group intermediate for phenolic aldehydes in drug discovery. Example:

- Aldol condensation with ketones yields α,β-unsaturated carbonyl scaffolds (e.g., curcumin analogs).

- Deprotection with HCl/MeOH regenerates free hydroxyl groups for further coupling .

- In anticancer studies, derivatives show enhanced solubility and target binding vs. parent phenolics .

Q. What computational approaches predict reactivity and tautomeric stability?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model tautomerization energetics. The aldehyde form is favored by ~5 kcal/mol over enolic forms.

- Solvent effects (e.g., DMSO) are modeled via PCM (Polarizable Continuum Model).

- Molecular docking predicts binding affinities to enzymes (e.g., COX-2) for rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。